molecular formula C7H11Cl3N2 B1486607 (4-Chlorobenzyl)hydrazine dihydrochloride CAS No. 1185303-65-4

(4-Chlorobenzyl)hydrazine dihydrochloride

Cat. No. B1486607
M. Wt: 229.5 g/mol
InChI Key: UQORAWUVXYYPLS-UHFFFAOYSA-N
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Description

“(4-Chlorobenzyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1185303-65-4 . It has a molecular weight of 229.54 . The IUPAC name for this compound is 1-(4-chlorobenzyl)hydrazine dihydrochloride .


Molecular Structure Analysis

The molecular formula of “(4-Chlorobenzyl)hydrazine dihydrochloride” is C7H11Cl3N2 . The average mass is 229.535 Da and the monoisotopic mass is 227.998779 Da .


Physical And Chemical Properties Analysis

“(4-Chlorobenzyl)hydrazine dihydrochloride” is a solid at room temperature .

Scientific Research Applications

Spectrophotometric Analysis

Hydrazine derivatives, including 4-chlorobenzyl hydrazine, are utilized in spectrophotometric methods for the determination of hydrazine. This application is important in boiler feed water analysis, among other areas, because of its relevance in reducing corrosion and improving water quality in industrial processes (George, Nagaraja, & Balasubramanian, 2008).

Synthesis of Heterocyclic Compounds

The reactivity of 4-chlorobenzyl hydrazine with arylaldehydes to produce corresponding hydrazones, which then cyclodehydrate to form oxadiazolines, showcases its utility in synthesizing complex organic molecules with potential applications in drug development and material science (Bi Xiu-cheng, 2006).

Chromophoric Analysis

In chromatography, derivatives of hydrazines are used for the analysis of reducing sugars through the formation of chromophoric hydrazones. This method is vital for quantifying sugars in glycoproteins, thus contributing to biochemical and medical research (Muramoto, Goto, & Kamiya, 1987).

Microwave-Assisted Organic Synthesis

The use of hydrazine dihydrochloride in the accelerated synthesis of 4-amino-1,2,4-triazoles under microwave irradiation exemplifies its role in improving the efficiency of synthetic processes. This approach is beneficial for the rapid synthesis of compounds with potential applications in pharmaceuticals and agrochemicals (Bentiss, Lagrenée, & Barbry, 2000).

Environmental Monitoring

Hydrazine and its derivatives, including 4-chlorobenzyl hydrazine, are monitored due to their potential as water pollutants. Methods have been developed for the sensitive and selective determination of hydrazine in aqueous solutions, contributing to environmental safety and public health (Tahernejad-Javazmi et al., 2018).

Safety And Hazards

The safety information available indicates that “(4-Chlorobenzyl)hydrazine dihydrochloride” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . The signal word is “Warning” and it has the GHS07 pictogram .

properties

IUPAC Name

(4-chlorophenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c8-7-3-1-6(2-4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQORAWUVXYYPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorobenzyl)hydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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